2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde

Regioisomerism Medicinal Chemistry Synthetic Intermediate

Sourcing an alkoxybenzaldehyde with the correct 2,5-substitution geometry is critical for reproducible multi-step synthesis. Generic regioisomers like 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde introduce different electronic profiles and steric constraints, leading to inconsistent yields. This 98% pure compound ensures structural fidelity. - Enables precise SAR exploration of the basic dimethylaminoethoxy side chain. - Direct precursor for Schiff base formation with distinct aromatic electronics. - Differential aldehyde reactivity for condensation and reductive amination sequences.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B12121610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=C(C=C1)OC)C=O
InChIInChI=1S/C12H17NO3/c1-13(2)6-7-16-12-5-4-11(15-3)8-10(12)9-14/h4-5,8-9H,6-7H2,1-3H3
InChIKeyDPXPFHZOOOTJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde Overview


2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde (CAS: 1094817-06-7) is a C12H17NO3 organic compound with a molecular weight of 223.27 g/mol, featuring a benzaldehyde core substituted with a methoxy group at the 5-position and a 2-(dimethylamino)ethoxy side chain at the 2-position . This substitution pattern positions it within the broader class of alkoxybenzaldehyde derivatives, which serve as versatile synthetic intermediates in medicinal chemistry and organic synthesis due to the electrophilic aldehyde group and the nucleophilic/basic dimethylamino moiety . Commercially available at 98% purity , this compound is supplied exclusively for research use, not for human therapeutic applications .

Compound type 2,5-disubstituted benzaldehyde synthetic intermediate
Functional handles Electrophilic aldehyde; Lewis-basic dimethylamino group
Use context Research synthesis (not for human therapeutic use)

Analog Substitution Risks for 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde


Substituting 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde with a generic or in-class analog carries substantial risk in research settings where precise substitution geometry dictates reactivity and downstream molecular properties. The specific 2,5-substitution pattern on the benzaldehyde ring is not universally shared across dimethoxybenzaldehyde or dimethylaminoethoxybenzaldehyde derivatives [1]. Furthermore, the exact nature of the ether linker—N,N-dimethylethoxy versus a simple methoxy or ethoxy group—dramatically alters both the electronic character of the aromatic ring and the basicity of the side chain, affecting nucleophilic addition kinetics and potential for salt formation [2][3]. Therefore, even structurally similar compounds such as 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde (CAS: 55589-46-3) or 2-[2-(dimethylamino)ethoxy]benzaldehyde (CAS: 15182-06-6) cannot be assumed to provide equivalent yields or identical product profiles in multi-step synthetic sequences [3].

Regioisomer mismatch

Substitution at positions 2,5 vs. 3,4 yields distinct compounds with separate CAS numbers; reactivity and product profiles may shift.

Methoxy group absence

Removing the 5‑methoxy group (e.g., 2-[2-(dimethylamino)ethoxy]benzaldehyde) alters ring electronics, which can affect nucleophilic addition rates and downstream properties.

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde: Comparative Evidence


Regioisomeric Difference: 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde

A direct structural comparison against its closest commercially available regioisomer, 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde (CAS: 55589-46-3), reveals that while both share the same molecular formula (C12H17NO3) and weight (223.27 g/mol), their substitution patterns differ fundamentally. The target compound features substitution at the 2- and 5- positions, whereas the comparator is substituted at the 3- and 4- positions . This positional isomerism results in distinct InChIKeys and SMILES strings, indicating non-identical chemical entities [1].

Regioisomer identity
Reported
Target: 2,5-substitution
Comparator: 3,4-substitution
Distinct chemical entities
InChIKey differences confirm non‑interchangeability
Regioisomerism Medicinal Chemistry Synthetic Intermediate

5-Methoxy Substitution vs. Unsubstituted Analog

Comparing the target compound to simpler analogs like 2-[2-(dimethylamino)ethoxy]benzaldehyde (CAS: 15182-06-6) highlights the impact of the 5-methoxy substituent. The target compound possesses a methoxy group at the 5-position of the benzaldehyde ring, whereas the comparator lacks this substitution . The presence of this additional electron-donating methoxy group is expected to increase electron density on the aromatic ring, thereby modulating the electrophilicity of the aldehyde carbonyl and influencing its reactivity in nucleophilic addition and condensation reactions .

Methoxy effect
Data to verify
+30.03 g/mol (methoxy group present)
Electronic character changes expected
May influence aldehyde reactivity
Structure-Activity Relationship (SAR) Synthetic Intermediate Electronics

O-Alkylation of 2-Alkoxy-5-methoxybenzaldehyde Scaffold

While direct synthesis data for the target compound is not identified in the open literature, the methodology for synthesizing closely related 2-alkoxy-5-methoxybenzaldehydes has been established. A study by Katritzky et al. demonstrated that direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with various alkyl bromides or iodides proceeds in high yields, producing nine derivatives, six of which were novel [1]. This provides a class-level inference for the feasible and efficient preparation of the target compound via analogous alkylation with 2-(dimethylamino)ethyl chloride or bromide.

Synthetic precedent
Class-level
O‑alkylation of 2‑hydroxy‑5‑methoxybenzaldehyde
Supports preparation in high yield
Reported for nine close analogs
Synthetic Methodology O-Alkylation Yield

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde: Research Applications


Synthesis of Benzaldehyde-Derived Building Blocks

As a 2-alkoxy-5-methoxybenzaldehyde derivative, this compound is ideally suited for use as a synthetic intermediate in the construction of more complex molecules, leveraging the differential reactivity of its aldehyde group for condensation, reductive amination, or nucleophilic addition reactions . Its unique substitution pattern allows for the creation of novel chemical space not accessible from other commercially available regioisomers [1].

Medicinal Chemistry & SAR Studies

The compound serves as a valuable probe for SAR studies, particularly in exploring the effects of a basic dimethylaminoethoxy side chain on aromatic aldehydes. While the parent scaffold has been explored in reactions with tryptamine , the 5-methoxy substituted variant offers a distinct electronic profile. This compound can be used to synthesize and screen novel small molecule libraries where modulation of basicity, solubility, and target engagement is desired.

Heterocycle & Schiff Base Synthesis

The aldehyde functionality of this compound makes it a direct precursor for the formation of Schiff bases (imines) and other heterocyclic structures. These reaction pathways are fundamental in medicinal chemistry for generating compound diversity. The unique substitution pattern around the aromatic ring imparts distinct steric and electronic properties to the resulting heterocycles compared to those derived from simpler benzaldehydes .

Catalysis & Material Science Applications

The presence of both an electron-donating methoxy group and a Lewis-basic dimethylamino group makes this compound a candidate for use as a ligand or ligand precursor in transition metal catalysis, or as a monomeric building block in the synthesis of functional polymers and materials where controlled electronic properties are critical .

Application
Selection Property
Validation Focus
Building block synthesis
2,5-disubstitution pattern with aldehyde handle
Reactivity with nucleophiles and condensation partners
Medicinal chemistry SAR
Basic dimethylaminoethoxy side chain
Basicity, solubility, and target engagement modulation
Heterocycle & Schiff base synthesis
Aldehyde group reactivity
Formation of imines and heterocycles with steric/electronic bias
Catalysis & materials science
Electron-donating methoxy and Lewis-basic amino group
Ligand or monomer performance in metal complexes/polymers
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